
9,10-Dihydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroacridin-9-amine is a nitrogen-containing heterocyclic compound that belongs to the acridine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a central pyridine ring. It is known for its yellow crystalline appearance and is almost insoluble in water. The compound has significant applications in various fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form acridone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Hydrogenated acridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
9,10-Dihydroacridin-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroacridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases . The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and interference with DNA replication and transcription .
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but without the hydrogenation at the 9,10 positions.
Acridone: An oxidized derivative of acridine with a carbonyl group at the 9 position.
9-Aminoacridine: A closely related compound with an amino group at the 9 position but without the hydrogenation at the 9,10 positions.
Uniqueness:
Properties
CAS No. |
114990-34-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
9,10-dihydroacridin-9-amine |
InChI |
InChI=1S/C13H12N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13,15H,14H2 |
InChI Key |
QMFZCYUXVRMJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


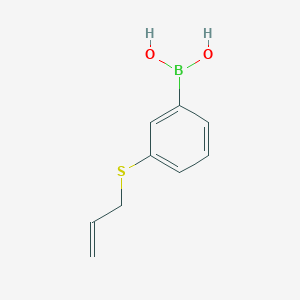
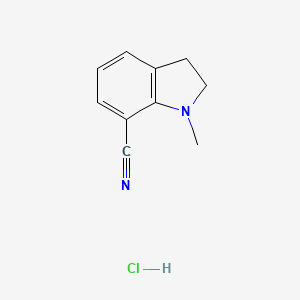


![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
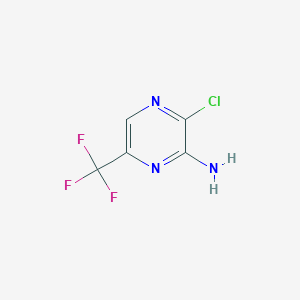
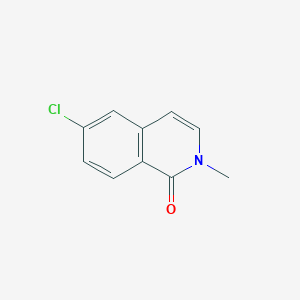

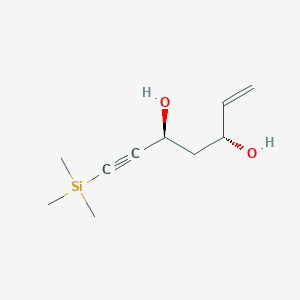
![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
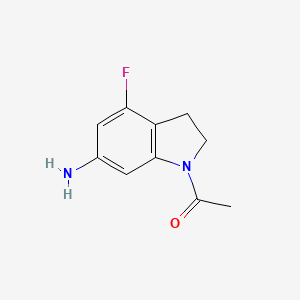
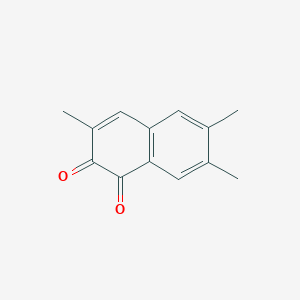
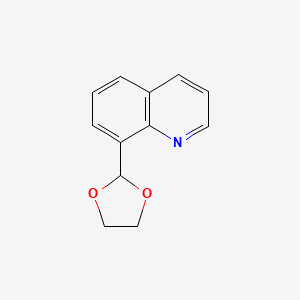
![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
